Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate
CAS No.:
Cat. No.: VC17227604
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O2 |
|---|---|
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C11H12N2O2/c1-3-15-11(14)9-4-5-10-12-8(2)6-13(10)7-9/h4-7H,3H2,1-2H3 |
| Standard InChI Key | OBZGVVHFNAIMRN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN2C=C(N=C2C=C1)C |
Introduction
Chemical Identity and Physicochemical Properties
Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate possesses a molecular weight of 204.22 g/mol and a CAS registry number of 1042981-09-8 . Its molecular formula, C₁₁H₁₂N₂O₂, reflects the fusion of a pyridine ring with an imidazole moiety, decorated with functional groups that enhance solubility and reactivity. The ethyl ester at position 6 contributes to its lipophilicity, a critical factor in drug bioavailability, while the methyl group at position 2 may influence steric interactions during molecular binding.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₂ | |
| Molecular Weight | 204.22 g/mol | |
| CAS Number | 1042981-09-8 | |
| IUPAC Name | Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate |
The compound’s planar imidazo[1,2-a]pyridine scaffold, as observed in crystallographic studies of analogous structures, enables π-π stacking interactions with biological targets . For instance, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate exhibits nearly coplanar six- and five-membered rings (dihedral angle: 1.4°), stabilized by intermolecular C–H⋯O and C–H⋯N hydrogen bonds . Such structural features likely extend to the 6-carboxylate derivative, influencing its crystalline packing and stability.
Synthesis and Structural Elucidation
The synthesis of imidazo[1,2-a]pyridine derivatives typically employs cyclization or condensation strategies. For Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate, industrial-scale methods may involve the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones. An alternative pathway utilizes N-propargylpyridinium salts, which undergo cyclization under mild conditions to yield the fused ring system.
A related synthesis for Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate demonstrates the reaction of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate, producing the target compound in high yield . Adapting this protocol for the 6-carboxylate variant would require substituting the amine starting material and optimizing reaction conditions to direct functionalization to the desired position.
Table 2: Comparative Synthesis Routes for Imidazo[1,2-a]pyridine Derivatives
Structural characterization via X-ray crystallography, as performed for the 5-methyl-2-carboxylate analog, reveals near-planar ring systems (r.m.s. deviations: 0.003 Å for pyridine, 0.002 Å for imidazole) . These findings suggest that the 6-carboxylate derivative adopts a similar conformation, with minor distortions due to substituent positioning.
| Compound | Activity | Target/Mechanism | Efficacy | Source |
|---|---|---|---|---|
| Zolpidem | Sedative-Hypnotic | GABAₐ Receptor Agonism | ED₅₀: 2.5 mg/kg | |
| Alpidem | Anxiolytic | Peripheral Benzodiazepine Receptor | IC₅₀: 15 nM | |
| 8-Methoxy Derivative | Antitubercular | M. tuberculosis Inhibition | MIC: 2 µg/mL |
Research Applications and Future Directions
Current research prioritizes the imidazo[1,2-a]pyridine scaffold for drug discovery, particularly in infectious diseases and oncology. Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate serves as a versatile intermediate for synthesizing analogs with optimized properties. For example:
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Antiviral Agents: Structural modifications at position 6 could enhance binding to viral proteases or polymerases.
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Anticancer Therapeutics: Imidazo[1,2-a]pyridines inhibit kinases such as BRAF and CDK4/6, suggesting avenues for kinase inhibitor development.
Table 4: Potential Modifications and Target Applications
| Position Modified | Functional Group Introduced | Expected Pharmacological Outcome |
|---|---|---|
| 2-Methyl | Halogen (e.g., Cl, F) | Enhanced Metabolic Stability |
| 6-Carboxylate | Amide or Hydroxamic Acid | Improved Solubility/Bioavailability |
Future studies should address gaps in the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile and explore its efficacy in animal models of disease. Collaborative efforts between synthetic chemists and pharmacologists will be essential to unlock its full therapeutic potential.
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